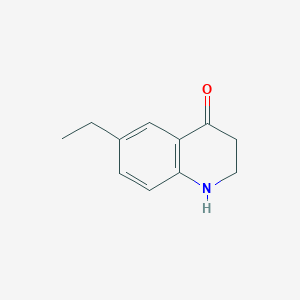

6-Ethyl-2,3-dihydroquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-8-3-4-10-9(7-8)11(13)5-6-12-10/h3-4,7,12H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGDLFXNRLONNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624794 | |

| Record name | 6-Ethyl-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263896-27-1 | |

| Record name | 6-Ethyl-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Diffraction Based Characterization of 6 Ethyl 2,3 Dihydroquinolin 4 1h One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the cornerstones of structural analysis for quinolinone systems. The chemical shift (δ), reported in parts per million (ppm), of each nucleus is highly sensitive to its local electronic environment, offering direct insights into the molecular framework.

In the ¹H NMR spectrum of 6-Ethyl-2,3-dihydroquinolin-4(1H)-one, distinct signals are expected for the aromatic, aliphatic, and N-H protons. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.5-8.0 ppm). The ethyl group at the C6 position gives rise to a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with adjacent protons. The methylene protons at C2 and C3 of the dihydropyridinone ring are expected to appear as triplets around δ 2.5-3.0 ppm. The N-H proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) at the C4 position is characteristically found far downfield (δ > 190 ppm). Aromatic carbons resonate in the δ 110-150 ppm range. The aliphatic carbons of the ethyl group and the C2 and C3 positions of the heterocyclic ring appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Note: Predicted values are based on typical chemical shift ranges for analogous structures and may vary based on solvent and experimental conditions. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, dd=doublet of doublets.

While 1D NMR identifies the different proton and carbon environments, 2D NMR experiments establish the connectivity between them. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). researchgate.net For this compound, a COSY spectrum would show cross-peaks connecting the H2 and H3 protons, confirming their vicinal relationship. It would also show a correlation between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). researchgate.netyoutube.com An HSQC or HMQC spectrum provides a direct link between the proton and carbon assignments. For instance, the proton signal at ~2.7 ppm would show a cross-peak with the carbon signal at ~40 ppm, assigning them both to the C2 position.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²J and ³J coupling). This is crucial for piecing together the molecular skeleton, especially around quaternary carbons that have no attached protons. For example, the aldehydic proton in a related carboxaldehyde derivative would show HMBC correlations to carbons two and three bonds away, confirming its position on the quinoline (B57606) ring. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 ppm. nih.gov This precision allows for the determination of the elemental composition of a molecule, which is a critical step in confirming its identity. ub.edu For this compound (molecular formula C₁₁H₁₃NO), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This capability is invaluable for confirming the successful synthesis of the target compound. rsc.org

Table 2: HRMS Data for this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of synthesizing this compound, GC-MS is an effective tool for monitoring reaction progress. It can separate and identify starting materials, intermediates, byproducts, and the final product within a complex reaction mixture, allowing for optimization of reaction conditions. jmchemsci.comresearchgate.net The mass spectrum obtained for each separated component can be compared against spectral libraries to aid in identification.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. For quinolinone derivatives, fragmentation often involves the loss of small, stable molecules or radicals. researchgate.net For this compound, common fragmentation pathways could include the loss of the ethyl group (M-29) or the cleavage of the heterocyclic ring. Analyzing these fragments helps to confirm the proposed structure. youtube.com

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov The absorption of infrared radiation or the inelastic scattering of monochromatic light corresponds to specific bond vibrations (stretching, bending), making this technique ideal for identifying functional groups. researchgate.net

For this compound, the FT-IR spectrum would show characteristic absorption bands that confirm the presence of key functional groups. A strong absorption band around 1650-1680 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ketone. The N-H stretching vibration typically appears as a band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group and the dihydro-ring appears just below 3000 cm⁻¹. mdpi.com

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

These vibrational spectroscopy techniques provide rapid and reliable confirmation of the functional groups present in the molecule, complementing the structural and connectivity data obtained from NMR and MS. iosrjournals.orgnih.gov

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

The photophysical properties of this compound analogues, which dictate how they interact with light, are investigated using electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy. These properties are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs). scielo.br

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. For quinolinone derivatives, the absorption spectra are typically characterized by two main types of electronic transitions: π→π* and n→π*.

The high-energy π→π* transitions, associated with the conjugated aromatic system, usually appear as strong absorption bands in the 230–320 nm range. scielo.br The lower-energy n→π* transitions, involving the non-bonding electrons of the carbonyl oxygen, are observed as a weaker absorption band or shoulder at longer wavelengths, often in the 320–450 nm region. scielo.brresearchgate.net

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure and the solvent environment. Substituents on the quinoline ring can significantly alter the electronic structure, leading to shifts in the absorption maxima. For example, electron-donating groups tend to cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups may cause a hypsochromic (blue) shift. nih.gov The polarity of the solvent can also influence the spectra; π→π* transitions often exhibit a red shift in polar solvents. scielo.br

Table 2: Representative UV-Vis Absorption Data for Quinolinone Analogues

| Compound Class | Solvent | λmax (nm) (Transition) | Reference |

| Quinoline Derivatives | Dichloromethane | 230-320 (π→π) | scielo.br |

| Quinoline Derivatives | Dichloromethane | 320-450 (n→π, shoulder) | scielo.br |

| bis-Quinolin-3-yl Chalcones | Various | 215-290 (π→π) | nih.gov |

| Spiro[chromeno[4,3-b]quinoline] | Ethyl Acetate | 249, 316 (π→π, n→π*) | researchgate.net |

Fluorescence spectroscopy provides information on the emission of light from a molecule after it has been electronically excited. Many quinoline derivatives exhibit significant fluorescence, a property that is highly dependent on their structure and environment. scielo.brresearchgate.net After absorbing light and reaching an excited state, the molecule can relax to the ground state by emitting a photon. The fluorescence emission spectrum is typically a mirror image of the absorption band and occurs at a longer wavelength (lower energy), with the difference between the absorption and emission maxima known as the Stokes shift.

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of photons emitted to photons absorbed. The quantum yield can be significantly affected by substituents; for instance, nitro groups are known to be strong electron-withdrawing groups that can lead to fluorescence quenching, resulting in a very low quantum yield. nih.gov In contrast, other functional groups can enhance fluorescence. nih.gov Some quinolinone derivatives have been shown to exhibit aggregation-induced emission (AIE), where fluorescence intensity increases upon aggregation in a mixed solvent system. rsc.org The emission properties are also sensitive to solvent polarity, with some compounds showing positive solvatochromism, where the emission shifts to longer wavelengths as solvent polarity increases. rsc.org

Table 3: Fluorescence Data for Selected Quinoline Analogues

| Compound/Analogue | Solvent | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |

| Quinoline Derivative 8d | Dichloromethane | ~400 | Not specified | scielo.br |

| Quinolinone Derivative 6j | DMSO/Water | Not specified | Exhibits AIE | rsc.org |

| Quinolinone Derivative 6n | Dichloromethane | Not specified (Stokes Shift = 216 nm) | Not specified | rsc.org |

| TFMAQ Derivative 3 | Solid State | 493 | 0.11 | researchgate.net |

| TFMAQ Derivative 5 | Solid State | 526 | 0.38 | researchgate.net |

X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a complete 3D model of the molecule can be constructed. This technique is essential for unambiguously determining the absolute configuration of chiral centers and for detailed conformational analysis of the heterocyclic ring.

For 2,3-dihydroquinolin-4(1H)-one analogues, SCXRD studies reveal the precise geometry of the bicyclic system. The dihydro part of the ring is not planar and can adopt specific conformations, such as a distorted boat or chair-like arrangement. SCXRD allows for the accurate measurement of torsion angles, which define this conformation. The analysis of crystal structures of compounds like (E)-3-(2-nitrobenzylidene)-2-(4-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one has provided a complete understanding of their atomic architecture and molecular conformation. rsc.org These studies have shown that such molecules can crystallize in centrosymmetric space groups like P21/c, containing a pair of enantiomers in the unit cell. rsc.org The data obtained from SCXRD, including unit cell parameters and space group, are crucial for understanding crystal packing and intermolecular interactions.

Table 4: Single-Crystal X-ray Diffraction Data for 2,3-dihydroquinolin-4(1H)-one Analogues

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| NMQ¹ | C₂₈H₂₀N₂O₅S | Monoclinic | P2₁/c | 11.233(3) | 10.368(3) | 21.018(6) | 97.47(3) | rsc.org |

| CMQ² | C₂₈H₂₀ClNO₄S | Monoclinic | P2₁/c | 11.026(3) | 10.457(3) | 21.849(6) | 96.65(3) | rsc.org |

| Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate | C₁₈H₁₄ClNO₃ | Monoclinic | P2₁/c | 10.176(1) | 15.629(2) | 11.282(1) | 115.463(1) | researchgate.net |

¹(E)-3-(2-nitrobenzylidene)-2-(4-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one ²(E)-3-(2-chlorobenzylidene)-2-(2-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one

While SCXRD requires a single crystal, powder X-ray diffraction (PXRD) is used to analyze polycrystalline or powdered samples. This technique is vital for identifying the crystalline phase of a material, assessing its purity, and detecting the presence of different polymorphs (different crystalline forms of the same compound). nih.gov

The PXRD pattern is a fingerprint of a specific crystalline solid. It consists of a series of diffraction peaks at specific angles (2θ), which correspond to the interplanar spacings (d-spacings) of the crystal lattice according to Bragg's Law. nih.gov By comparing the experimental PXRD pattern to a database or a pattern calculated from single-crystal data, the identity and phase purity of a bulk sample can be confirmed. For quinoline derivatives, PXRD is used to characterize the crystal structure of powdered compounds and can reveal differences between related structures. nih.gov For example, analysis of the PXRD pattern for 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline determined that it crystallized in a monoclinic system with a P2(1)/n space group. scielo.br This information is critical in pharmaceutical development and materials science for quality control and ensuring consistency between batches. nih.gov

Table 5: Powder X-ray Diffraction Data for a Quinoline Analogue

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline | Monoclinic | P2(1)/n | a = 20.795(8) Åb = 7.484(2) Åc = 10.787(2) Åβ = 93.96(2)° | scielo.br |

Computational and Theoretical Investigations of 6 Ethyl 2,3 Dihydroquinolin 4 1h One and Its Electronic Structure

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it an ideal tool for studying molecules like 6-Ethyl-2,3-dihydroquinolin-4(1H)-one. scispace.comresearchgate.net DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are utilized to determine optimized molecular geometries, electronic properties, and vibrational frequencies. researchgate.netnih.gov

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule. For the 2,3-dihydroquinolin-4(1H)-one scaffold, the structure consists of a benzene (B151609) ring fused to a dihydropyridinone ring. The latter typically adopts a conformation that minimizes steric strain. The presence of the ethyl group at the 6-position on the benzene ring is not expected to significantly distort the core bicyclic structure but will have electronic effects. DFT calculations provide precise bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional shape. rsc.org

Below is a representative table of optimized geometrical parameters for a dihydroquinolinone scaffold, which would be similar for the 6-ethyl derivative.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | ~1.23 | |

| C-N | ~1.38 | |

| C-C (aromatic) | ~1.39 - 1.42 | |

| C-C (aliphatic) | ~1.53 | |

| C-N-C: ~120 | ||

| C-C=O: ~121 | ||

| N-C-C: ~113 |

Note: These are typical values for the dihydroquinolinone core; precise values for this compound would require specific calculation.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.comnih.gov

The energy of the HOMO is related to the molecule's ionization potential and its propensity to react with electrophiles. nih.gov Conversely, the LUMO energy relates to the electron affinity and the molecule's susceptibility to nucleophilic attack. nih.gov The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.govnumberanalytics.com

For quinolinone derivatives, the HOMO is typically distributed over the electron-rich benzene ring and the nitrogen atom, while the LUMO is localized on the α,β-unsaturated ketone part of the molecule, including the carbonyl carbon. nih.gov The electron-donating ethyl group at the 6-position is expected to raise the energy of the HOMO, making the molecule more nucleophilic and reactive towards electrophiles. This substituent effect is a common strategy to tune the electronic properties of conjugated molecules. rsc.org

| Orbital | Typical Energy (eV) | Role in Reactivity |

| HOMO | -6.0 to -7.0 | Electron Donor (Nucleophile) |

| LUMO | -1.5 to -2.5 | Electron Acceptor (Electrophile) |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 | Indicator of Chemical Reactivity |

Note: The values are representative for dihydroquinolinone derivatives. The 6-ethyl group would slightly increase the HOMO energy and decrease the energy gap.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. arabjchem.org

In this compound, the MEP map would show the most negative potential localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This indicates it is the primary site for protonation and electrophilic attack. The area around the N-H proton would exhibit a positive potential, making it a hydrogen bond donor site. The aromatic ring, influenced by the electron-donating ethyl group, would show a moderate negative potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.eduwisc.edu This analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization, which contribute to molecular stability. uantwerpen.be

For this compound, NBO analysis would reveal strong σ-bonds forming the molecular framework and π-bonds within the aromatic ring. It would also detail the lone pairs on the nitrogen and oxygen atoms. A key aspect of NBO analysis is the examination of donor-acceptor interactions in the second-order perturbation theory analysis. wisc.edu These interactions, such as the delocalization of electron density from a filled bonding orbital (donor) to an empty antibonding orbital (acceptor), quantify the stabilizing effects of electron delocalization within the molecule.

Quantum Chemical Descriptors and Reactivity Indices

Beyond FMO analysis, a range of quantum chemical descriptors derived from DFT calculations can quantify a molecule's reactivity. These include hardness (η), chemical potential (μ), and electrophilicity index (ω), which provide a more quantitative scale for reactivity than the HOMO-LUMO gap alone. arabjchem.org

Fukui functions are local reactivity descriptors that indicate the change in electron density at a specific point in a molecule when an electron is added or removed. d-nb.info They are used to identify the most reactive sites for nucleophilic and electrophilic attacks. rsc.orgresearchgate.net

f+(r) : Corresponds to the addition of an electron and points to sites susceptible to nucleophilic attack .

f-(r) : Corresponds to the removal of an electron and identifies sites for electrophilic attack .

For a molecule like this compound, Fukui function analysis would likely identify the carbonyl carbon as a primary site for nucleophilic attack (high f+ value). rsc.org The oxygen and nitrogen atoms, along with certain carbons on the aromatic ring, would be identified as sites prone to electrophilic attack (high f- values). nih.govresearchgate.net This analysis provides a more detailed and atom-specific picture of reactivity compared to the broader regions indicated by MEP maps.

Proton Affinity and Deprotonation Energy Calculations in Quinolone Systemsacs.org

Computational chemistry provides powerful tools for understanding the fundamental aspects of a molecule's reactivity, such as its ability to accept or donate a proton. Proton affinity (PA) quantifies the negative of the enthalpy change when a molecule accepts a proton in the gas phase, indicating its basicity. nih.gov Conversely, deprotonation energy relates to the ease with which a proton can be removed, indicating its acidity. For quinolone systems, these calculations are crucial for predicting behavior in biological environments, particularly for interactions with enzymes or DNA. researchgate.net

Theoretical studies on the quinolone scaffold have been conducted using various quantum mechanical methods, including Hartree-Fock (HF) and Density Functional Theory (DFT). researchgate.netnih.gov These investigations aim to identify the most likely sites for protonation and deprotonation. For the general quinolone structure, the primary sites for protonation are the carbonyl oxygen and the heterocyclic nitrogen atom. jcscm.netresearchgate.net

Calculations consistently show that the proton affinity is significantly higher for the carbonyl oxygen atom compared to the nitrogen atom. researchgate.netjcscm.netresearchgate.net Studies using the semiempirical molecular orbital MNDO method on quinolone derivatives indicated that protonation at the oxygen site (O11) is a more favored process than at the nitrogen site (N1). jcscm.netresearchgate.net This preference is attributed to the presence of the unsaturated carbonyl double bond and the lone pair electrons on the oxygen atom, making it a better proton acceptor. jcscm.net DFT calculations have also confirmed that for piperazinyl quinolones, a reversal of basicity can occur between the liquid and gas phases. acs.orgnih.gov

The effect of substituents on the quinolone ring on proton affinity has also been investigated. Electron-donating groups, such as alkyl groups (e.g., the ethyl group in this compound), are generally expected to have a negligible effect on proton affinity values. researchgate.net In contrast, electron-withdrawing groups like –COOH and fluorine atoms have been shown to reduce the PA values. researchgate.net Deprotonation in quinolone systems typically occurs at the N-H and COOH protons. researchgate.net

Table 1: Calculated Proton Affinities (PA) for Different Sites on Quinolone Derivatives

| Site of Protonation | Computational Method | Calculated PA (kJ/mol) | Finding |

|---|---|---|---|

| Carbonyl Oxygen (O11) | MNDO | ~920 - 946 | More favored site for protonation. jcscm.netresearchgate.net |

| Heterocyclic Nitrogen (N1) | MNDO | ~714 - 787 | Less favored site for protonation. jcscm.netresearchgate.net |

| Carbonyl Oxygen | DFT/B3LYP | Not specified | O-site of protonation strongly favored over the N-site in the gas phase. researchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stabilityslideshare.net

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes, stability, and interactions of molecules like this compound. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior that is often inaccessible through experimental techniques alone. mdpi.com

Conformational Dynamics of Dihydroquinolinone Derivatives

The dihydroquinolinone scaffold, while relatively rigid, possesses conformational flexibility that can be explored using MD simulations. These simulations can reveal how different parts of the molecule move in relation to one another and how the molecule adopts different shapes, or conformations, in various environments (e.g., in a solvent or bound to a protein). nih.gov Studies on related tetrahydroquinoline derivatives have used MD simulations of up to 100 ns to analyze the conformational stability of the complex system by calculating the root-mean-square deviation (RMSD) for the atoms of the complex and the ligand. mdpi.com

Relaxed scan calculations on dihydroquinolinone derivatives have shown that substituents on the core structure can be slightly rotated in the crystalline environment compared to their lowest energy state in a vacuum, indicating that intermolecular interactions in the solid state compensate for these energy differences. nih.gov Understanding these conformational preferences is vital, as the specific three-dimensional shape of a molecule often dictates its biological activity.

Ligand-Protein Interaction Dynamics (General Theoretical Modeling)slideshare.net

MD simulations are particularly powerful for modeling the dynamic interactions between a ligand, such as a dihydroquinolinone derivative, and a protein target. researchgate.net These simulations can elucidate the stability of the ligand within the protein's binding site and characterize the key interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the complex. researchgate.net

The process begins with a starting structure, often obtained from molecular docking, and simulates its evolution over time. mdpi.comphyschemres.org Analysis of the simulation trajectory can reveal:

Stability of the complex : By monitoring the RMSD of the ligand and protein, researchers can assess whether the ligand remains stably bound or if the complex is unstable. mdpi.com

Key binding interactions : MD simulations allow for the tracking of specific interactions (e.g., hydrogen bonds) over the course of the simulation, identifying which are most persistent and therefore most important for binding. researchgate.net

Conformational changes : Both the ligand and the protein can undergo conformational changes upon binding. MD can capture these induced-fit effects, providing a more accurate picture of the binding event. nih.gov

Binding Free Energy : Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation snapshots to calculate the binding free energy, providing a more rigorous estimate of binding affinity than docking scores alone. mdpi.com

These theoretical models are essential for understanding the molecular basis of a compound's biological activity and for guiding the design of more potent and specific analogues. doabooks.org

Molecular Docking Studies for Ligand-Receptor Binding Predictionslideshare.netmdpi.comphyschemres.orgnih.govresearchgate.netijprajournal.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ijprajournal.com This method is instrumental in drug discovery for predicting the binding mode and affinity of small molecules like this compound to a biological target. nih.govresearchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. nih.gov

Computational Assessment of Binding Modes and Interaction Energiesmdpi.comphyschemres.orgresearchgate.netijprajournal.com

The primary outputs of a molecular docking study are the predicted binding pose and a corresponding score that estimates the binding affinity. ijprajournal.com For dihydroquinolinone derivatives, docking studies have been used to investigate their potential as anticancer agents, HIV inhibitors, and modulators of P-glycoprotein. nih.govnih.govresearchgate.net

Binding Modes : The predicted pose reveals the specific orientation of the ligand in the active site and the key interactions it forms with amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net For example, docking studies of dihydroquinoline derivatives with human aldehyde dehydrogenase 1A1 (ALDH 1A1) indicated a high binding affinity, suggesting potential anticancer activity. researchgate.net

Interaction Energies : Scoring functions provide a numerical value, often in kcal/mol, representing the predicted binding energy. Lower scores typically indicate a higher binding affinity. ijprajournal.com For instance, a study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives targeting P-glycoprotein reported binding energies as low as -9.22 kcal/mol for the most potent compound. nih.gov Similarly, docking of novel quinoline (B57606) derivatives against HIV reverse transcriptase yielded promising results, with one compound showing a docking score of -10.67. nih.gov

Table 2: Example of Molecular Docking Results for Quinolone Derivatives Against Various Targets

| Compound Class | Protein Target | Best Docking Score (kcal/mol) | Key Interactions Noted | Reference |

|---|---|---|---|---|

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein (6C0V) | -9.22 | Hydrophobic and H-bond interactions. nih.gov | nih.gov |

| Dihydroquinoline derivative | Aldehyde Dehydrogenase 1A1 (ALDH 1A1) | Not specified | High binding affinity. researchgate.net | researchgate.net |

| Chloro- and bromo-substituted quinolines | HIV Reverse Transcriptase (4I2P) | -10.67 | High affinity towards the reverse transcriptase protein. nih.gov | nih.gov |

Virtual Screening Methodologies for Dihydroquinolinone Analoguesslideshare.net

Virtual screening (VS) is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. wikipedia.org This method is significantly faster and more cost-effective than high-throughput experimental screening. For dihydroquinolinone analogues, VS can be used to explore vast chemical space to discover novel derivatives with potentially improved activity. acs.org

There are two main categories of virtual screening:

Structure-Based Virtual Screening (SBVS) : This method relies on the three-dimensional structure of the target protein. wikipedia.org A library of compounds is docked into the binding site of the target, and the molecules are ranked based on their docking scores. slideshare.net This approach is powerful for discovering novel scaffolds that are sterically and electrostatically complementary to the target's active site.

Ligand-Based Virtual Screening (LBVS) : When the 3D structure of the target is unknown, LBVS can be used. This approach uses the chemical structure of known active ligands to identify other molecules in a database with similar properties. wikipedia.org Methods include 2D and 3D similarity searching and pharmacophore modeling, where a pharmacophore represents the essential 3D arrangement of functional groups required for biological activity. slideshare.net

Recent advancements have integrated machine learning with virtual screening. A model can be trained on the docking results of a subset of a large library and then used to rapidly predict the docking scores for billions of other compounds, making the screening of ultra-large libraries feasible. uniurb.it These methodologies are critical for prioritizing which dihydroquinolinone analogues should be synthesized and tested experimentally, thereby accelerating the drug discovery process.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions, including those for the synthesis of dihydroquinolinone scaffolds. While specific studies on this compound are not extensively documented, the general mechanisms for the formation of the core dihydroquinolinone ring system have been investigated theoretically. These studies provide a foundational understanding of the electronic and structural changes that occur during the reaction.

The synthesis of dihydroquinolin-4(1H)-ones often proceeds through domino reactions, which involve multiple bond-forming events in a single synthetic operation. Computational models help to dissect these complex transformations by identifying key intermediates and transition states. For instance, in the synthesis of 2,3-dihydro-4(1H)-quinolinones, domino sequences can be initiated by various processes such as the reduction of a nitro group followed by cyclization. Computational studies can model the thermodynamics and kinetics of each step, providing insights into the feasibility of the proposed pathway.

Transition State Characterization and Reaction Pathway Analysis

A critical aspect of understanding a reaction mechanism is the characterization of its transition states. Transition state theory, combined with computational methods, allows for the calculation of activation energies, which are crucial for predicting reaction rates and selectivities. For the synthesis of dihydroquinolinones, computational chemists have investigated various potential reaction pathways to determine the most energetically favorable route.

One common method for forming the dihydroquinolinone ring is through the cyclization of o-aminochalcones or related precursors. DFT calculations can be employed to model the transition state of the key intramolecular cyclization step. These calculations can reveal the geometry of the transition state, including the forming bond lengths and angles, and provide a quantitative measure of the energy barrier that must be overcome for the reaction to proceed.

For example, in a proposed mechanism for the synthesis of dihydroquinolin-2(1H)-ones, a radical addition to an acrylamide (B121943) is followed by a 6-endo-trig cyclization. mdpi.com Computational analysis of this step would involve locating the transition state for the cyclization and calculating its energy relative to the preceding intermediate. This allows for a comparison of different possible cyclization modes and an explanation for the observed regioselectivity.

Table 1: Hypothetical Energy Profile for a Proposed Dihydroquinolinone Synthesis Step

| Species | Description | Relative Energy (kcal/mol) |

| INT1 | Acyclic radical intermediate | 0.0 |

| TS1 | Transition state for 6-endo-trig cyclization | +15.2 |

| INT2 | Cyclic radical intermediate | -5.7 |

Note: The data in this table is illustrative and based on general principles of radical cyclization reactions. Specific computational studies on this compound would be required for precise energy values.

Catalyst-Controlled Selectivity Investigations in Dihydroquinolinone Synthesis

Catalysts play a pivotal role in modern organic synthesis by enhancing reaction rates and controlling selectivity. Computational studies are instrumental in understanding how catalysts influence the reaction pathways in the synthesis of dihydroquinolinones, leading to the desired regio- and stereoisomers.

In catalyst-controlled reactions, the catalyst can interact with the substrates to lower the energy of the desired transition state or raise the energy of competing transition states. DFT calculations can model these catalyst-substrate interactions, providing insights into the origin of selectivity. For instance, in asymmetric catalysis, the chiral environment provided by the catalyst can lead to the preferential formation of one enantiomer over the other. Computational models can help to visualize and quantify the non-covalent interactions between the catalyst and the substrate in the transition state that are responsible for this stereodifferentiation.

For example, in a study of catalyst-dependent cyclization reactions to form polycyclic indolines, a related heterocyclic system, DFT calculations were used to investigate the mechanisms catalyzed by Rh2(esp)2 and InCl3. nih.gov The study revealed that the regioselectivity was controlled by weak interactions in the key transition state for the InCl3-catalyzed pathway, while distortion energy played a more significant role in the Rh2(esp)2-catalyzed reaction. nih.gov Similar computational approaches can be applied to understand catalyst-controlled selectivity in the synthesis of this compound.

Structure Activity Relationship Sar Methodologies Applied to Dihydroquinolinone Scaffolds

Design Principles for Modifying the 6-Ethyl-2,3-dihydroquinolin-4(1H)-one Core

The modification of the this compound core is guided by established medicinal chemistry principles. The primary goal is to synthesize analogs with improved pharmacological profiles. Structural modifications are systematically introduced to probe the impact of various physicochemical properties on the molecule's interaction with its biological target. scirp.org Key strategies involve altering substituents on the aromatic ring and the nitrogen atom, modifying the core heterocyclic structure, and introducing chiral centers to explore stereochemical preferences.

The nature, number, and position of substituents on the dihydroquinolinone scaffold are pivotal in determining its biological activity. researchgate.net Both electronic and steric effects of these substituents play a significant role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution across the molecule, thereby influencing its binding affinity to target receptors.

For the this compound core, the ethyl group at the 6-position is an electron-donating group. The placement of additional substituents on the benzene (B151609) ring can have profound effects. For example, introducing an EWG like a nitro or cyano group could potentially enhance activity by altering the molecule's electrostatic potential, which is crucial for receptor interaction. Conversely, adding bulky groups may introduce steric hindrance, which could be either beneficial or detrimental depending on the topology of the target's binding site. researchgate.net The presence of methoxy (B1213986) groups, which are hydrogen bond acceptors, has been noted as important for the activity of some related quinoline (B57606) derivatives. researchgate.net

The following table summarizes the general effects of substituents on the activity of related heterocyclic scaffolds, which can be extrapolated to the dihydroquinolinone core.

| Position of Substitution | Type of Substituent | General Effect on Activity | Rationale |

| Aromatic Ring (e.g., C5, C7, C8) | Electron-Withdrawing (e.g., -NO2, -CN, -CF3) | Can increase or decrease activity | Alters electrostatic potential and hydrogen bonding capacity. |

| Aromatic Ring (e.g., C5, C7, C8) | Electron-Donating (e.g., -OCH3, -CH3) | Can increase or decrease activity | Modifies electron density and can influence metabolic stability. |

| Aromatic Ring (e.g., C5, C7, C8) | Bulky Groups (e.g., -t-butyl, -phenyl) | Often decreases activity | Can cause steric hindrance at the binding site. |

| Nitrogen (N1) | Alkyl or Aryl Groups | Modulates lipophilicity and steric interactions | Can influence bioavailability and binding orientation. |

Positional isomerism, which involves moving a substituent to a different position on the scaffold, can dramatically alter a molecule's biological activity by changing its electronic and steric profile. chemrxiv.orgnih.gov For this compound, moving the ethyl group from the 6-position to other positions on the aromatic ring (e.g., 5, 7, or 8) would create constitutional isomers with distinct properties.

For example, placing the ethyl group at the 8-position might introduce steric clashes with substituents on the adjacent nitrogen atom, forcing a change in the molecule's preferred conformation. An ethyl group at the 5 or 7-position would have a different electronic influence on the carbonyl group at position 4 compared to the 6-position. Generally, para-isomers are predicted to be the most stable based on steric effects, but electronic effects can sometimes favor meta or ortho isomers. chemrxiv.orgchemrxiv.org These subtle changes can significantly affect how the molecule fits into and interacts with its biological target. Quantum chemical investigations have shown that while steric effects are intuitive, electronic effects are more complex and can often be the dominant factor in determining the stability and reactivity of isomers. chemrxiv.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dihydroquinolinone Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.govnih.gov This method is invaluable for predicting the activity of newly designed molecules before their synthesis, thus saving time and resources. nih.govnih.gov

The derivation of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. For the dihydroquinolinone series, this would involve synthesizing a library of derivatives of this compound and testing their activity in a relevant biological assay. mdpi.com Next, a set of molecular descriptors is calculated for each compound. Finally, a mathematical equation is generated that correlates the descriptors with the biological activity. drugdesign.org

A typical QSAR equation takes the form: Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The robustness and predictive power of a QSAR model must be rigorously validated. nih.govresearchgate.net Internal validation techniques like cross-validation are used to assess the model's stability. drugdesign.org External validation, where the model is used to predict the activity of a set of compounds not used in its development, is crucial for evaluating its real-world predictive ability. nih.gov Statistical parameters such as the coefficient of determination (R²) and the root mean squared error (RMSE) are used to evaluate the model's performance. nih.gov

The selection of appropriate molecular descriptors is a critical step in developing a reliable QSAR model. nih.gov Descriptors are numerical values that represent different aspects of a molecule's physicochemical properties. They can be categorized into several types:

Topological descriptors: Describe the connectivity of atoms in a molecule.

Geometric descriptors: Relate to the 3D structure of the molecule, such as its size and shape. scribd.com

Electronic descriptors: Characterize the electronic properties, such as partial charges and dipole moments. scribd.com

Hydrophobic descriptors: Quantify the molecule's lipophilicity, often represented by logP.

The large number of possible descriptors necessitates the use of statistical methods to select the most relevant ones and avoid overfitting the model. researchgate.netscilit.com Techniques like Principal Component Analysis (PCA) can be used to reduce the dimensionality of the data. nih.gov Various regression methods, including Multiple Linear Regression (MLR), are then employed to build the QSAR model. researchgate.net

The following table presents a hypothetical selection of descriptors that could be used in a QSAR study of this compound derivatives.

| Descriptor Class | Example Descriptor | Property Encoded | Potential Relevance to Activity |

| Electronic | Dipole Moment | Polarity and charge distribution | Governs electrostatic interactions with the target. |

| Steric | Molecular Volume | Size and shape of the molecule | Determines the fit within the binding pocket. |

| Hydrophobic | LogP | Lipophilicity | Influences membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Molecular branching and compactness | Reflects overall molecular architecture. |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability | Relates to chemical reactivity and charge transfer interactions. |

Receptor Mapping and Pharmacophore Modeling for Dihydroquinolinone Ligands

Receptor mapping and pharmacophore modeling are powerful tools for understanding the key chemical features required for a ligand to bind to its target receptor. unina.itnih.gov A pharmacophore is a 3D arrangement of essential features that a molecule must possess to be recognized by a specific receptor and elicit a biological response. ijpsonline.com

The process begins with the selection of a set of active ligands. unina.it Through conformational analysis and molecular superimposition, common chemical features such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings are identified. ijpsonline.com For the this compound scaffold, a pharmacophore model would likely include:

An aromatic ring feature corresponding to the quinolinone's benzene ring.

A hydrogen bond acceptor from the carbonyl oxygen at position 4.

A hydrophobic feature representing the ethyl group at position 6.

Potentially a hydrogen bond donor from the nitrogen at position 1, if unsubstituted.

This pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify new molecules that are likely to be active. ijpsonline.com It also provides a visual representation of the key interactions between the ligand and its receptor, guiding further drug design efforts. researchgate.net

Construction of Receptor Models based on Steric and Electronic Requirements

To understand how dihydroquinolinone-based molecules interact with their biological targets, researchers often construct receptor models. These models are computational representations of the target's binding site, built by considering the steric (size and shape) and electronic (charge distribution, polarity) properties of a series of known active and inactive compounds. researchgate.netlouisville.edu

The process begins by aligning the structures of various dihydroquinolinone analogues. The steric requirements are mapped by defining the volume of space occupied by the most active compounds, which is assumed to represent the shape of the receptor's binding pocket. louisville.edu Areas where bulky substituents decrease activity are marked as regions of steric hindrance. Conversely, regions where substitutions enhance activity help to define the dimensions of the pocket.

Electronic requirements are determined by analyzing the electrostatic potential of the molecules. researchgate.net For the dihydroquinolinone scaffold, key electronic features include the hydrogen-bond accepting capability of the carbonyl oxygen at the C4 position and the hydrogen-bond donating potential of the amine at the N1 position. The aromatic part of the quinolinone ring contributes to hydrophobic and π-π stacking interactions. By mapping these features, a comprehensive 3D model of the receptor's pharmacophoric requirements is built, guiding the design of new molecules with a higher probability of potent activity.

Identification of Key Pharmacophoric Features for Dihydroquinolinone-Based Molecules

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. researchgate.netnih.gov For the dihydroquinolinone scaffold, several key pharmacophoric features have been identified as crucial for biological activity. nih.govresearchgate.net

The core dihydroquinolinone structure presents a foundation with several essential interaction points:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at the C4-position is a critical hydrogen bond acceptor.

Hydrogen Bond Donor (HBD): The proton on the nitrogen atom (N1) in the dihydro- portion of the ring acts as a hydrogen bond donor.

Aromatic/Hydrophobic Region: The benzene ring portion of the scaffold provides a large hydrophobic surface capable of engaging in van der Waals and π-π stacking interactions with aromatic amino acid residues in the target's binding site.

Substituents on the aromatic ring, such as the ethyl group in this compound, are crucial for modulating the molecule's properties. The 6-ethyl group primarily contributes to the hydrophobic features of the molecule, potentially fitting into a specific hydrophobic pocket within the receptor. The nature and position of such substituents are key variables in SAR studies, allowing for the fine-tuning of binding affinity and selectivity. researchgate.net

Table 1: Key Pharmacophoric Features of the Dihydroquinolinone Scaffold

| Feature Type | Structural Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | C4-Carbonyl Oxygen | Forms hydrogen bonds with donor groups on the receptor. |

| Hydrogen Bond Donor (HBD) | N1-Amine Hydrogen | Forms hydrogen bonds with acceptor groups on the receptor. |

| Aromatic Region | Fused Benzene Ring | Participates in π-π stacking and hydrophobic interactions. |

Bioisosteric Replacements and Scaffold Hopping Strategies for Dihydroquinolinones

Lead optimization often involves modifying a molecule to improve its potency, selectivity, and pharmacokinetic profile. Bioisosteric replacement and scaffold hopping are two powerful strategies used to achieve these goals while retaining desired biological activity. nih.govbhsai.orgnih.gov

Bioisosteric replacement involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, leading to a comparable biological effect. chem-space.comdrughunter.com This strategy can be used to address issues such as poor metabolic stability or unwanted side effects. researchgate.net For instance, an ester group might be replaced with an amide to improve its resistance to hydrolysis by esterase enzymes.

Scaffold hopping is a more drastic modification where the central core or framework of the molecule is replaced with a structurally different scaffold, while maintaining the original pharmacophoric features. nih.govnih.govniper.gov.in This can lead to the discovery of novel chemical classes with improved properties or new intellectual property. slideshare.net A successful scaffold hop preserves the spatial arrangement of key interacting groups. For example, the dihydroquinolinone scaffold could be replaced by a quinazolinone or a tetrahydroisoquinoline core, provided the key HBA, HBD, and hydrophobic features are correctly oriented. nih.govnih.gov

Rational Design of Hybrid Molecules Incorporating the Dihydroquinolinone Motif

The rational design of hybrid molecules is a strategy that combines two or more distinct pharmacophores into a single chemical entity. nih.govmdpi.com The goal is often to create multi-target agents that can modulate different biological pathways simultaneously or to enhance the activity of one pharmacophore by adding the favorable properties of another. researchgate.netrepec.org

In the context of the dihydroquinolinone scaffold, a hybrid molecule could be designed by covalently linking it to another bioactive moiety. mdpi.com For example, if the dihydroquinolinone portion of the molecule is known to inhibit a specific enzyme, it could be linked to a fragment known to bind to a secondary site on that enzyme or to an entirely different protein involved in a disease pathway. This approach has been used to combine quinazolinone cores with other heterocyclic systems like thiazoles to generate novel compounds. researchgate.net The design process relies heavily on structural biology and computational modeling to ensure that the linker connecting the two pharmacophores is of optimal length and flexibility, allowing both parts of the hybrid molecule to bind to their respective targets effectively.

Impact of Heterocycle Fusion on Structure-Activity Relationships

The increased rigidity resulting from ring fusion can be advantageous. researchgate.net By reducing the number of rotatable bonds, it lowers the entropic penalty upon binding to a receptor, which can lead to a significant increase in binding affinity. Furthermore, the electronic nature of the fused heterocycle can modulate the properties of the original dihydroquinolinone core. For example, fusing an electron-rich heterocycle might enhance π-π stacking interactions, while an electron-withdrawing ring could alter the hydrogen-bonding capacity of the nearby carbonyl group. The specific outcome depends on the size, composition, and point of attachment of the fused ring, making it a versatile strategy for SAR exploration.

Table 2: Illustrative Impact of Heterocycle Fusion on Biological Activity

| Fused Ring System | Potential Change in Molecular Properties | Example Impact on Activity (IC₅₀) |

|---|---|---|

| None (Parent Scaffold) | Baseline flexibility and electronics | 150 nM |

| Fused Imidazole | Adds HBD/HBA sites, increases planarity | 75 nM |

| Fused Thiophene | Increases aromatic surface area and lipophilicity | 120 nM |

| Fused Pyridine | Introduces a basic nitrogen, alters solubility | 200 nM |

Note: The IC₅₀ values are hypothetical and for illustrative purposes only, demonstrating potential trends in activity upon modification.

Theoretical Investigations into the Reactivity and Reaction Mechanisms of Dihydroquinolinones

Mechanistic Pathways of Dihydroquinolinone Formation

The synthesis of the 2,3-dihydroquinolin-4(1H)-one core, a key structural motif in numerous biologically active compounds, can be achieved through a variety of elegant and efficient chemical transformations. Theoretical studies have been instrumental in unraveling the mechanistic nuances of these reactions, providing a deeper understanding of the factors that govern their regio- and stereoselectivity.

Cycloaddition Reactions (e.g., Povarov Reaction Analogs)

Cycloaddition reactions, particularly [4+2] cycloadditions analogous to the Povarov reaction, represent a prominent strategy for the construction of the dihydroquinolinone skeleton. The classical Povarov reaction involves the reaction of an imine with an electron-rich alkene to form a tetrahydroquinoline derivative. Theoretical studies, often employing Density Functional Theory (DFT), have shed light on the concerted versus stepwise nature of this reaction, the influence of catalysts, and the origins of stereoselectivity.

In the context of 6-Ethyl-2,3-dihydroquinolin-4(1H)-one synthesis, a Povarov-type reaction could involve the cycloaddition of an appropriately substituted aniline-derived imine with an enone or a similar dienophile. Computational models can predict the frontier molecular orbital (FMO) interactions, which are crucial in determining the feasibility and outcome of the cycloaddition. The Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the imine (or vice-versa, depending on the electronic demand of the reaction) dictate the regiochemistry of the ring formation.

Table 1: Key Theoretical Parameters in Povarov-type Reactions for Dihydroquinolinone Synthesis

| Parameter | Theoretical Insight | Implication for Synthesis |

| Activation Energy (ΔG‡) | Lower activation energies indicate more facile reactions. DFT calculations can compare the energy barriers for different pathways (e.g., concerted vs. stepwise). | Guides the choice of reaction conditions (temperature, catalyst) to favor the desired product. |

| Reaction Enthalpy (ΔH) | A negative ΔH indicates an exothermic reaction, which is thermodynamically favorable. | Predicts the overall stability of the dihydroquinolinone product relative to the reactants. |

| Frontier Molecular Orbital (FMO) Energies | The energy gap between the HOMO and LUMO of the reactants influences the reaction rate. The symmetry of the interacting orbitals determines the stereochemical outcome. | Allows for the rational design of substrates with enhanced reactivity and selectivity. |

| Transition State Geometry | Provides a three-dimensional picture of the highest energy point along the reaction coordinate, revealing the key bond-forming and bond-breaking events. | Explains the observed stereoselectivity (e.g., endo/exo selectivity) of the cycloaddition. |

Radical Annulation Processes in Dihydroquinolinone Synthesis

Radical annulation reactions have emerged as a powerful and versatile tool for the construction of heterocyclic systems, including dihydroquinolinones. These processes involve the generation of a radical species that subsequently undergoes an intramolecular cyclization onto an aromatic ring. Theoretical investigations have been crucial in understanding the initiation, propagation, and termination steps of these radical cascades. mdpi.com

For the synthesis of this compound, a plausible radical annulation pathway could involve the generation of a radical on a side chain attached to an N-arylamide. This radical can then add to the aromatic ring in an endo or exo fashion, followed by a hydrogen atom transfer or an oxidation step to afford the final product. Computational studies can model the stability of the radical intermediates, the regioselectivity of the cyclization, and the energy barriers associated with each step.

Recent research has highlighted metal-free protocols for the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones through tandem cyclization reactions. mdpi.com For instance, the reaction of N-arylcinnamamides with radical precursors can be initiated to form a radical intermediate that undergoes cyclization. mdpi.com DFT calculations can be employed to investigate the mechanism of such reactions, including the initial radical addition and the subsequent cyclization and re-aromatization steps. mdpi.com

Multi-Step Cascade Reactions for Complex Dihydroquinolinone Structures

Cascade reactions, also known as tandem or domino reactions, offer an elegant and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single operation. nih.gov These reactions involve a sequence of intramolecular transformations, where the product of one step becomes the substrate for the next. Theoretical studies are invaluable in mapping the potential energy surface of these complex transformations, identifying key intermediates and transition states, and predicting the feasibility of a proposed cascade.

The synthesis of dihydroquinolinone derivatives can be achieved through unprecedented cascade reactions involving, for example, o-silylaryl triflates with pyrazolidinones. acs.orgacs.orgnih.gov The proposed mechanism for such a reaction involves the in-situ formation of an aryne, its addition with the pyrazolidinone, followed by N-N bond cleavage and intramolecular C-C bond formation/annulation. acs.orgnih.gov Computational modeling can validate such complex mechanistic proposals by calculating the energetics of each step in the cascade.

Tautomerism and Isomerization Phenomena in Dihydroquinolinone Systems

Dihydroquinolinones, possessing both amide and ketone functionalities, are prone to tautomerism, most notably keto-enol tautomerism. The position of this equilibrium can significantly influence the chemical reactivity and biological activity of the molecule. Theoretical chemistry provides a robust framework for studying these tautomeric equilibria, predicting the relative stabilities of the tautomers, and calculating the equilibrium constants.

Theoretical Treatment of Keto-Enol Tautomerism in Dihydroquinolinones

The keto-enol tautomerism in this compound involves the interconversion between the ketone form and its corresponding enol form (4-hydroxy-6-ethyl-2,3-dihydroquinoline). The relative stability of these two tautomers is governed by a delicate balance of factors including aromaticity, conjugation, intramolecular hydrogen bonding, and solvent effects.

DFT calculations are widely used to investigate the thermodynamics of keto-enol tautomerism. scirp.orgnih.gov By optimizing the geometries of both the keto and enol forms and calculating their respective electronic energies, the relative stability can be determined. The inclusion of solvent effects, often through implicit solvent models like the Polarizable Continuum Model (PCM), is crucial for obtaining results that are comparable to experimental observations in solution. scirp.org

Theoretical studies on quinolin-4-one derivatives have shown that the ketone forms are generally more stable than the enol forms. scirp.org However, the energy difference can be small, and in some cases, the enol form can be significantly populated. scirp.org For this compound, the ethyl group at the 6-position is unlikely to dramatically alter the fundamental keto-enol equilibrium compared to the unsubstituted parent compound, but subtle electronic effects can be quantified through high-level calculations.

Equilibrium Constant Calculations and Stability of Tautomeric Forms

The equilibrium constant (KT) for the keto-enol tautomerization is directly related to the Gibbs free energy difference (ΔG) between the two tautomers, as described by the equation:

ΔG = -RT ln(KT)

where R is the gas constant and T is the temperature. Theoretical calculations can provide the Gibbs free energies of the keto and enol forms, allowing for the direct calculation of KT. These calculations typically involve computing the vibrational frequencies of the optimized structures to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

Table 2: Factors Influencing Keto-Enol Equilibrium in Dihydroquinolinones and their Theoretical Treatment

| Factor | Influence on Equilibrium | Theoretical Approach |

| Aromaticity | The enol form may benefit from increased aromaticity in the quinoline (B57606) ring system. | Calculation of aromaticity indices such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA). |

| Intramolecular Hydrogen Bonding | The enol form can be stabilized by an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom. | Analysis of the optimized geometry to identify hydrogen bonding interactions and calculation of the hydrogen bond energy. |

| Solvent Effects | Polar solvents can stabilize the more polar tautomer, often the keto form, through dipole-dipole interactions and hydrogen bonding. mdpi.com | Use of implicit or explicit solvent models in the DFT calculations to account for the influence of the solvent environment. scirp.org |

| Substituent Effects | Electron-donating or electron-withdrawing groups on the quinoline ring can influence the relative stability of the tautomers. | Systematic variation of substituents in the theoretical models to probe their electronic effects on the keto-enol equilibrium. |

The calculated equilibrium constants can be compared with experimental data obtained from techniques such as NMR spectroscopy, which can distinguish between the keto and enol forms and allow for their quantification. thermofisher.com The agreement between theoretical predictions and experimental observations provides a strong validation of the computational model and a deeper understanding of the tautomeric behavior of dihydroquinolinone systems.

Acid-Base Properties and Their Influence on Dihydroquinolinone Reactivity

The acid-base characteristics of the dihydroquinolinone scaffold are fundamental to its reactivity, influencing everything from reaction rates to mechanistic pathways. The distribution of electron density within the molecule dictates the most probable sites for protonation and deprotonation, which in turn affects its role in chemical transformations.

Protonation and Deprotonation Site Analysis in Dihydroquinolinone Derivatives

Theoretical investigations using methods like Density Functional Theory (DFT) are crucial for pinpointing the sites of protonation and deprotonation. nih.gov Molecular Electrostatic Potential (MEP) maps and Fukui indices are computational tools that visualize and quantify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. nih.gov

For a typical 2,3-dihydroquinolin-4(1H)-one structure, such as this compound, analysis consistently identifies two primary sites susceptible to acid-base interactions:

The Carbonyl Oxygen (C4=O): This is the most basic site and, therefore, the most likely to be protonated. The MEP map shows a region of high negative potential around the oxygen atom, attributable to its high electronegativity and the presence of lone pair electrons.

The Nitrogen Atom (N1-H): This is the most acidic proton in the molecule. The nitrogen atom's ability to stabilize a negative charge after deprotonation makes the N-H bond the primary site for interaction with a base.

The ethyl group at the C6 position is an electron-donating group, which slightly increases the electron density in the aromatic ring and can subtly influence the basicity of the carbonyl oxygen and the acidity of the N-H proton compared to an unsubstituted dihydroquinolinone. nih.gov

Table 1: Predicted Acid-Base Sites in this compound

| Site | Predicted Property | Theoretical Justification |

|---|---|---|

| Carbonyl Oxygen | Primary Protonation Site (Most Basic) | High negative electrostatic potential; presence of lone pair electrons. |

| Amine Nitrogen | Primary Deprotonation Site (Most Acidic Proton) | The N-H proton is acidic due to the electronegativity of nitrogen and resonance stabilization of the resulting anion. |

| Aromatic Ring | Secondary Protonation Sites | Electron-rich regions (ortho/para to the amine) can undergo electrophilic attack under strongly acidic conditions. |

Correlation between Acid-Base Properties and Hydrogen-Bonding Reactivity

The primary sites for protonation and deprotonation are also the dominant centers for hydrogen bonding. The carbonyl oxygen acts as a strong hydrogen bond acceptor, while the N-H group serves as an effective hydrogen bond donor. nih.gov The strength of these interactions is directly related to the molecule's acid-base properties.

Computational studies have demonstrated that supramolecular structures of dihydroquinolinones are often stabilized by a network of intermolecular hydrogen bonds. nih.gov In the crystalline state, molecules frequently align to maximize these interactions, with the N-H of one molecule bonding to the C=O of a neighboring molecule. nih.govresearchgate.net This hydrogen bonding plays a significant role in the physical properties of the compound, such as melting point and solubility, and can also influence its reactivity by affecting the accessibility of reactive sites.

Regioselectivity and Stereoselectivity in Dihydroquinolinone Transformations

Many synthetic routes involving dihydroquinolinones can lead to multiple products. Predicting and controlling the regioselectivity (where a reaction occurs) and stereoselectivity (the spatial orientation of the product) is a central challenge in their synthesis.

Computational Prediction of Selectivity in Synthetic Methodologies

Computational chemistry provides powerful tools for predicting the outcomes of reactions. Frontier Molecular Orbital (FMO) theory is particularly useful in this context. nih.govsapub.org By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict how molecules will interact.

Regioselectivity: The regioselectivity of a reaction is often governed by the location of the largest lobe of the relevant frontier orbital. For instance, in a nucleophilic attack on the dihydroquinolinone ring system, the reaction will preferentially occur at the atom with the largest LUMO coefficient. Conversely, for an electrophilic attack, the HOMO distribution indicates the most likely reaction site. Fukui indices can also quantify the reactivity at each atomic site for nucleophilic, electrophilic, and radical attacks. nih.gov

Stereoselectivity: Predicting stereoselectivity involves calculating the transition state energies for different reaction pathways. The pathway with the lowest energy barrier will be the favored one, leading to the major stereoisomer. These calculations must account for subtle steric and electronic interactions in the transition state.

Table 2: Application of Computational Methods to Predict Reactivity

| Computational Method | Predicted Property | Application to Dihydroquinolinones |

|---|---|---|

| Frontier Molecular Orbital (FMO) Analysis | Regioselectivity | Identifies sites for nucleophilic (LUMO) and electrophilic (HOMO) attack. |

| Transition State Energy Calculation | Stereoselectivity | Determines the lowest energy pathway, predicting the dominant stereoisomer (e.g., cis vs. trans). nih.gov |

| Fukui Functions | Site Reactivity | Quantifies the susceptibility of each atom to nucleophilic, electrophilic, or radical attack. nih.gov |

Electronic and Steric Factors Governing Reaction Outcomes

While computational models provide detailed predictions, reaction outcomes are fundamentally governed by a balance of electronic and steric effects. stackexchange.com

Electronic Effects: These are transmitted through the molecule's bonding network. stackexchange.com The nature of substituents on the aromatic ring significantly alters the electron distribution and, therefore, the reactivity.

Electron-Donating Groups (EDGs): An EDG, like the ethyl group in this compound, increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

Electron-Withdrawing Groups (EWGs): An EWG would decrease the ring's electron density, making it less reactive toward electrophiles but potentially activating other parts of the molecule for nucleophilic attack. These groups can have a pronounced effect on the regioselectivity of annulation or addition reactions. mdpi.com

Steric Effects: These arise from the spatial arrangement of atoms and the repulsion between their electron clouds. stackexchange.comchemrxiv.org Bulky groups can physically block access to a reaction site, forcing a reagent to approach from a less hindered direction. This is a primary factor in controlling stereoselectivity. For example, in catalytic hydrogenations or reductions, a bulky substituent can shield one face of the molecule, leading to the preferential formation of a single diastereomer. nih.govresearchgate.net The interplay between the steric hindrance of substituents and the catalyst itself can be a deciding factor in the stereochemical outcome. nih.gov

Table 3: Influence of Substituent Effects on Reaction Selectivity

| Factor | Type of Substituent | Influence on Selectivity | Example Mechanism |

|---|---|---|---|

| Electronic | Electron-Donating Group (e.g., -C₂H₅) | Governs regioselectivity by activating specific ring positions. | Directs electrophilic aromatic substitution. |

| Electronic | Electron-Withdrawing Group (e.g., -NO₂) | Governs regioselectivity by deactivating the ring and activating other sites. | Influences the position of radical or nucleophilic addition. mdpi.com |

| Steric | Bulky Group (e.g., -tBu) | Governs stereoselectivity by blocking one face of the molecule. | Directs incoming reagents to the less hindered face, yielding a specific stereoisomer. nih.govresearchgate.net |

| Steric | Small Group (e.g., -H) | Allows for potential formation of product mixtures due to less facial bias. | May result in lower stereoselectivity without a directing catalyst. |

Future Perspectives and Emerging Research Directions for 6 Ethyl 2,3 Dihydroquinolin 4 1h One Chemistry

Integration of Artificial Intelligence and Machine Learning in Dihydroquinolinone Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of dihydroquinolinones by transforming how molecules are designed, synthesized, and screened. nih.gov These computational tools can analyze vast and complex datasets to identify patterns and make predictions that are beyond human capability, thereby accelerating the entire research and development cycle. mdpi.comnih.gov

| AI/ML Model Type | Application in Dihydroquinolinone Research | Potential Impact |

| Random Forest / Gradient Boosting | Predicting reaction yields and identifying key reaction parameters. arxiv.org | Optimization of synthetic routes for higher efficiency. |

| Graph Convolutional Neural Networks (GCNNs) | Predicting molecular properties and drug-target interactions based on molecular structure. mdpi.com | Rapidly identifying derivatives with desired biological activities. |

| Generative Adversarial Networks (GANs) | De novo design of novel dihydroquinolinone structures with specific desired properties. nih.gov | Exploration of new chemical space and discovery of innovative compounds. |

| Transformer-Based Models | Retrosynthesis planning and prediction of reaction sequences. arxiv.org | Accelerating the design of efficient multi-step syntheses. |

This table illustrates various AI and machine learning models and their specific applications in the research and development of dihydroquinolinone compounds.

High-Throughput Screening (HTS) is a technology that uses automation and robotics to rapidly test hundreds of thousands of chemical compounds for a specific biological activity. numberanalytics.comyoutube.com When combined with AI, HTS becomes an even more powerful tool. AI algorithms can be used to design focused libraries of dihydroquinolinones, enriching them with compounds that are computationally predicted to be active against a specific biological target. nih.gov This "smart" library design increases the efficiency of HTS campaigns, leading to higher hit rates. nih.gov

The process involves several steps:

Virtual Screening: AI models first screen massive virtual libraries of potential dihydroquinolinone structures to filter for those with the highest probability of being active and possessing drug-like properties.

Library Design: The top-ranked virtual hits are then used to design a smaller, more focused physical library for synthesis.

Automated Synthesis: Robotic systems can be employed to synthesize the designed library of dihydroquinolinones.